4-(3-Aminophenyl)-3-fluorobenzoic acid

Description

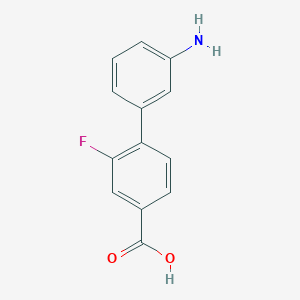

4-(3-Aminophenyl)-3-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an amino group at the meta position of the phenyl ring. Its molecular formula is C₁₃H₁₀FNO₂, with a molecular weight of 247.22 g/mol (estimated). The compound combines the electron-withdrawing effects of fluorine and the hydrogen-bonding capability of the amino group, making it valuable in medicinal chemistry and materials science. It serves as a precursor for synthesizing sulfonamides, enzyme inhibitors, and other bioactive molecules .

Properties

IUPAC Name |

4-(3-aminophenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRDDJLQJZLEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688644 | |

| Record name | 3'-Amino-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-51-1 | |

| Record name | 3'-Amino-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalyst Systems

Solvent Effects

Scientific Research Applications

4-(3-Aminophenyl)-3-fluorobenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

Key Comparative Analysis

Electronic Effects

- Amino Group vs. Acetyl Group: The amino group (-NH₂) in the target compound enhances hydrogen bonding and aqueous solubility, whereas the acetyl group (-COCH₃) in its analog increases lipophilicity, favoring membrane permeability .

- Fluorine vs. Chlorine: Fluorine’s electronegativity improves metabolic stability and acidity (pKa ~2.5–3.0 for benzoic acid), while chlorine in 4-(3-Amino-5-chlorophenyl)benzoic acid adds steric bulk and resistance to oxidative metabolism .

Physicochemical Properties

| Property | This compound | 4-(Dimethylamino)-3-fluorobenzoic Acid | 4-(3-Acetylphenyl)-3-fluorobenzoic Acid |

|---|---|---|---|

| Solubility (aq.) | Moderate (due to -NH₂) | High (due to -N(CH₃)₂) | Low (due to -COCH₃) |

| Acidity (pKa) | ~2.8–3.2 | ~3.5–4.0 | ~2.5–3.0 |

| LogP | 1.9–2.3 | 1.5–1.8 | 2.8–3.2 |

Q & A

Q. What are the common synthetic routes for 4-(3-Aminophenyl)-3-fluorobenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the aminophenyl group to the fluorobenzoic acid core. Optimization can include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand tuning to reduce steric hindrance .

- Temperature control : Gradual heating (80–120°C) to prevent decomposition of the amine group .

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .

- Purification : Use of reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine positioning, while ¹H NMR identifies aromatic protons and amine protons (δ 5.5–6.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., C₁₃H₉FNO₂, MW = 230.08 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2). The fluorine atom’s electronegativity and the amine’s hydrogen-bonding capacity are key parameters .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations : Assess stability in biological membranes using GROMACS, focusing on the carboxylic acid group’s solvation .

Q. What strategies can mitigate low aqueous solubility of this compound in biological assays?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid group to improve lipophilicity, followed by enzymatic cleavage in vivo .

- Co-solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for controlled release .

Q. How can researchers resolve contradictions in enzyme inhibition data for this compound across different studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known COX-2 inhibitors) and consistent enzyme sources .

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

- Structural Analogs : Compare with fluorobenzoic acid derivatives (e.g., 4-(3-Chlorophenyl)-3-fluorobenzoic acid) to isolate electronic effects of the amine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.